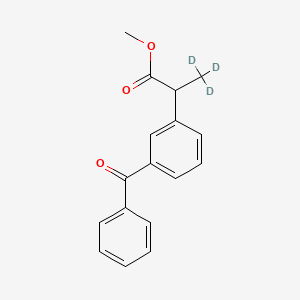
Ketoprofen-d3 Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketoprofen-d3 Methyl Ester is a deuterated derivative of Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties. The deuterium substitution in this compound enhances its stability and provides unique pharmacokinetic properties, making it valuable for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ketoprofen-d3 Methyl Ester typically involves the esterification of Ketoprofen with methanol in the presence of a catalyst. One common method includes refluxing Ketoprofen with methanol and a small amount of concentrated sulfuric acid as a catalyst. The reaction mixture is heated under reflux for several hours, followed by purification through extraction and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of deuterated methanol in the esterification process is crucial to obtain the deuterated product.
Análisis De Reacciones Químicas
Types of Reactions
Ketoprofen-d3 Methyl Ester undergoes various chemical reactions, including:
Esterification: Formation of the ester from Ketoprofen and methanol.
Hydrolysis: Conversion back to Ketoprofen and methanol under acidic or basic conditions.
Oxidation and Reduction: Potential modifications of the aromatic ring and side chains.
Common Reagents and Conditions
Esterification: Methanol, sulfuric acid, heat.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Ketoprofen and methanol.
Oxidation: Various oxidized derivatives of the aromatic ring.
Reduction: Reduced forms of the aromatic ring and side chains.
Aplicaciones Científicas De Investigación
Ketoprofen-d3 Methyl Ester is extensively used in scientific research due to its unique properties:
Pharmacokinetic Studies: The deuterium substitution allows for detailed pharmacokinetic analysis, providing insights into drug metabolism and distribution.
Analytical Chemistry: Used as an internal standard in mass spectrometry due to its distinct isotopic signature.
Biological Research: Investigates the anti-inflammatory and analgesic mechanisms of Ketoprofen derivatives.
Medicinal Chemistry: Development of new NSAID derivatives with improved efficacy and reduced side effects.
Mecanismo De Acción
Ketoprofen-d3 Methyl Ester exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . The deuterium substitution does not significantly alter the mechanism of action but enhances the compound’s stability and pharmacokinetic profile.
Comparación Con Compuestos Similares
Similar Compounds
Ketoprofen: The non-deuterated parent compound with similar anti-inflammatory and analgesic properties.
Ibuprofen: Another NSAID with a similar mechanism of action but different pharmacokinetic properties.
Naproxen: An NSAID with a longer half-life and different side effect profile.
Uniqueness
Ketoprofen-d3 Methyl Ester is unique due to its deuterium substitution, which provides enhanced stability and allows for more detailed pharmacokinetic studies. This makes it a valuable tool in both research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C17H16O3 |
|---|---|
Peso molecular |
271.32 g/mol |
Nombre IUPAC |
methyl 2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C17H16O3/c1-12(17(19)20-2)14-9-6-10-15(11-14)16(18)13-7-4-3-5-8-13/h3-12H,1-2H3/i1D3 |
Clave InChI |
BIOCOYIPJQMGTN-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC |
SMILES canónico |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




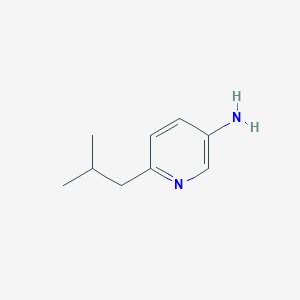

![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B13448440.png)
![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13448454.png)
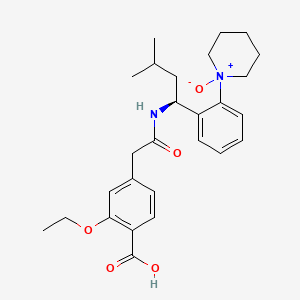
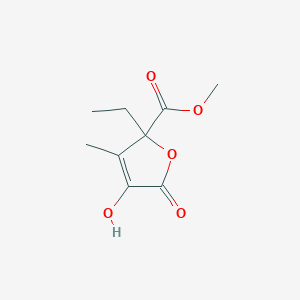

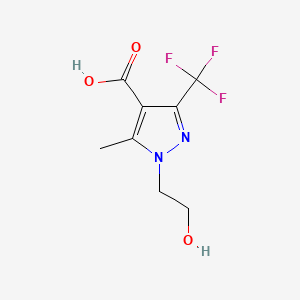
![[(Z)-6,7-dihydroxy-3,7-dimethyloct-2-enyl] N-phenylcarbamate](/img/structure/B13448474.png)

![4-[1-(difluoromethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B13448480.png)
![3-ethenyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13448494.png)
